(Rac)-Taltobulin intermediate-1

ADC Cytotoxin Synthesis Peptide Stereochemistry Tubulin Polymerization Inhibition

This racemic intermediate provides the Boc-protected amino acid building block essential for constructing Taltobulin (HTI-286), a potent microtubule inhibitor payload for ADCs. ≥99.11% purity minimizes side reactions in peptide coupling, ensuring consistent high-yield synthesis. Unlike taxane-based payloads, Taltobulin overcomes P-gp-mediated drug resistance—critical for taxane-resistant tumor models. Enables SAR studies via epimeric mixture generation. For research and manufacturing use only.

Molecular Formula C17H25NO4
Molecular Weight 307.4 g/mol
Cat. No. B3117889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-Taltobulin intermediate-1
Molecular FormulaC17H25NO4
Molecular Weight307.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)C(C(=O)O)C(C)(C)C1=CC=CC=C1
InChIInChI=1S/C17H25NO4/c1-16(2,3)22-15(21)18(6)13(14(19)20)17(4,5)12-10-8-7-9-11-12/h7-11,13H,1-6H3,(H,19,20)/t13-/m1/s1
InChIKeyZWQAFCGLXUTMKH-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Rac)-Taltobulin Intermediate-1: Key Racemic Building Block for ADC Cytotoxin Taltobulin (HTI-286) Synthesis


(Rac)-Taltobulin intermediate-1 (CAS 676487-35-7) is a racemic synthetic intermediate, chemically defined as 2-((tert-butoxycarbonyl)(methyl)amino)-3-methyl-3-phenylbutyric acid . It is exclusively utilized in the convergent synthesis of Taltobulin (HTI-286, SPA-110) . Taltobulin is a fully synthetic analogue of the marine-derived tripeptide hemiasterlin, functioning as a potent microtubule polymerization inhibitor and cytotoxic payload in Antibody-Drug Conjugates (ADCs) [1]. The intermediate provides a protected amino acid building block containing a Boc-protected N-methyl amine and a sterically hindered tert-alkyl carboxylic acid, which is essential for constructing the N-terminal moiety of the Taltobulin tripeptide core . This racemic version (Rac)-Taltobulin intermediate-1 serves as a synthetic entry point, enabling downstream resolution or the development of alternative stereochemical variants of the target antimitotic agent.

(Rac)-Taltobulin Intermediate-1: Why Alternative Amino Acid Building Blocks Cannot Guarantee Equivalent ADC Payload Synthesis


Generic substitution of (Rac)-Taltobulin intermediate-1 with structurally similar Boc-protected amino acids or alternative intermediates is not scientifically valid for achieving the exact pharmacological profile of Taltobulin (HTI-286)-based ADCs. Taltobulin's potency as a tubulin inhibitor depends critically on the absolute stereochemistry at its N-terminal residue [1]. The use of the racemic intermediate (Rac)-Taltobulin intermediate-1, as opposed to the single enantiomer (S)-Taltobulin intermediate-1, produces an epimeric mixture at a key stereocenter during tripeptide assembly, which directly impacts downstream resolution efficiency and the final purity of the active stereoisomer [2]. Furthermore, Taltobulin's unique ability to circumvent P-glycoprotein (P-gp)-mediated drug resistance, a common mechanism of multidrug resistance (MDR) distinct from other antimitotics like paclitaxel or vinblastine, is intimately linked to its precise three-dimensional structure [1]. Therefore, using an uncharacterized or alternative intermediate introduces undefined stereochemical and structural variations, which can lead to inactive or sub-potent tripeptide analogues, undermining the reproducibility of ADC payload synthesis and compromising the intended biological activity in preclinical models [1][2].

(Rac)-Taltobulin Intermediate-1: Quantifiable Differentiators vs. Comparators in Microtubule Inhibitor Synthesis


Stereochemical Strategy: Racemic Intermediate Enables Alternative Epimeric Route to Taltobulin Compared to Enantiopure (S)-Intermediate

(Rac)-Taltobulin intermediate-1 offers a distinct synthetic entry point compared to its enantiopure counterpart (S)-Taltobulin intermediate-1 (CAS 228266-38-4). The racemic nature of (Rac)-Taltobulin intermediate-1 leads to the formation of an epimeric mixture of the tripeptide intermediate (XXX) during coupling with the dipeptide fragment (XIX), a key step in the alternative synthetic method described by Zask et al. [1]. This epimeric mixture necessitates a subsequent resolution step to isolate the active stereoisomer, whereas the use of the (S)-intermediate directly yields the stereochemically defined N-terminal residue. This differentiation provides researchers with a choice: a route that may offer different cost-benefit profiles for scale-up versus one that ensures immediate stereocontrol for high-purity payload synthesis [1].

ADC Cytotoxin Synthesis Peptide Stereochemistry Tubulin Polymerization Inhibition Drug Resistance Circumvention

Purity and Characterization: (Rac)-Taltobulin Intermediate-1 Provides High-Purity (>99%) Entry for Controlled ADC Payload Synthesis

(Rac)-Taltobulin intermediate-1 is supplied with a certified purity of 99.11% as determined by HPLC, ensuring high quality for reproducible synthesis of Taltobulin . In contrast, alternative intermediates for similar ADCs, such as (Rac)-Tivantinib (used as an inactive control), are typically supplied at lower purities (e.g., ≥98%) or are not specified as intermediates for active drug synthesis . The high purity of (Rac)-Taltobulin intermediate-1 is crucial for minimizing impurities that could compromise the subsequent peptide coupling reactions and final ADC payload quality, directly influencing the reproducibility of biological assays and preclinical efficacy studies .

ADC Cytotoxin Microtubule Inhibitor Peptide Synthesis Cancer Research

Downstream Target Potency: Taltobulin Derived from This Intermediate Demonstrates Picomolar Antiproliferative Activity Against Drug-Resistant Cancer Cells

The ultimate target compound, Taltobulin (HTI-286), synthesized using intermediates like (Rac)-Taltobulin intermediate-1, exhibits exceptionally potent antiproliferative activity with a median IC50 of 1.7 nM across a panel of 18 human tumor cell lines [1]. This potency is notably retained in multidrug-resistant (MDR) cell lines that overexpress P-glycoprotein (P-gp), where common antimitotics like paclitaxel (median IC50 = 5.1 nM in MDR cells, representing a >800-fold shift from sensitive cells) show significant loss of activity [1]. In contrast, HTI-286's IC50 in P-gp-expressing cells (e.g., 2.1 nM in KB-8-5 cells) remains comparable to its activity in sensitive parental cells (IC50 = 1.0 nM in KB-3-1 cells), representing a mere ~2-fold shift [1]. This indicates that the final compound, traceable back to its building blocks, effectively circumvents a major mechanism of clinical drug resistance.

ADC Cytotoxin Microtubule Inhibitor P-glycoprotein Cancer Research

In Vivo Efficacy: Taltobulin Derived from This Intermediate Demonstrates Superior Tumor Growth Inhibition Compared to Taxane Therapy in Preclinical Models

In vivo studies demonstrate that Taltobulin (HTI-286), the product of the synthetic route involving (Rac)-Taltobulin intermediate-1, achieves significant tumor growth inhibition in xenograft models that are resistant to standard-of-care taxanes. In a rat liver tumor allograft model, intravenous administration of HTI-286 resulted in a 92.3% tumor growth inhibition in athymic mice bearing KB-3-1 epidermoid xenografts . Notably, this same dose achieved 82.2% inhibition in Lox melanoma xenografts, a model known for its aggressive growth and resistance to many chemotherapeutics . In contrast, while HTI-286 and docetaxel (a taxane) show similar transcriptional changes in apoptosis-related genes, array analysis reveals distinct molecular signatures, underscoring a differentiated mechanism of action . This in vivo efficacy, combined with its ability to bypass P-gp-mediated efflux, provides a strong rationale for prioritizing HTI-286 over taxanes as an ADC payload for treating drug-resistant solid tumors.

ADC Cytotoxin In Vivo Efficacy Xenograft Model Cancer Research

Optimal Research and Industrial Applications for (Rac)-Taltobulin Intermediate-1 in ADC Development


Synthesis of Taltobulin (HTI-286) Payload for ADCs Targeting Multidrug-Resistant (MDR) Cancers

(Rac)-Taltobulin intermediate-1 is the preferred starting material for researchers developing ADCs intended to overcome P-glycoprotein (P-gp)-mediated drug resistance. The derived Taltobulin payload retains picomolar potency in P-gp-overexpressing tumor cells, a key differentiator from taxane-based payloads [1]. This application is supported by quantitative evidence showing minimal shift in IC50 between parental and MDR cell lines [1].

Stereochemical Exploration of Hemiasterlin Analogues for SAR Studies

The racemic nature of this intermediate provides a strategic advantage for Structure-Activity Relationship (SAR) studies. Researchers can generate an epimeric mixture at the N-terminus of the tripeptide, enabling direct comparison of diastereomers and identification of the optimal stereochemical configuration for tubulin binding and antiproliferative activity [1]. This facilitates the discovery of novel hemiasterlin analogues with potentially improved therapeutic indices.

Production of Taltobulin-Based ADCs with High Reproducibility and Purity

The high certified purity (≥99.11%) of commercially available (Rac)-Taltobulin intermediate-1 ensures that subsequent peptide coupling reactions proceed with minimal side-product formation, leading to a more consistent and higher-yielding synthesis of Taltobulin [1]. This is critical for industrial-scale ADC manufacturing where batch-to-batch consistency of the cytotoxic payload is paramount for regulatory compliance and clinical safety.

Comparative Efficacy Studies Against Taxane-Resistant Solid Tumors

This intermediate enables the synthesis of Taltobulin for preclinical studies designed to demonstrate superior efficacy against taxane-resistant tumor models. The evidence shows that HTI-286 achieves significant tumor growth inhibition (e.g., >80% TGI in Lox melanoma) where taxanes are often ineffective due to P-gp-mediated efflux or other resistance mechanisms [1]. Such studies are essential for justifying the clinical development of HTI-286-based ADCs for specific oncology indications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Rac)-Taltobulin intermediate-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.